2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
“2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that belongs to the class of chromenes . Chromenes are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms . They have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anti-proliferative, antioxidant, and more .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally similar to the compound , has been reported . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This allows for the introduction of various substituents at positions 2 and 7 .Scientific Research Applications
Colorimetric Chemosensor for Hg2+ Ions
One study detailed the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, highlighting their application as colorimetric chemosensors for Hg2+ ions. This chemosensor exhibited excellent sensitivity towards Hg2+ ions, indicated by a color change from white to light pink, demonstrating its potential in environmental monitoring and analysis (Jamasbi et al., 2021).
Antimicrobial Evaluation
Another research focus has been on the antimicrobial evaluation of novel heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and chromeno[3′′,2′′:5′,6′]pyrido[2′,3′:4,5]pyrimido[2,1-c][1,2,4]triazines. These compounds demonstrated variable inhibitory effects against tested microorganisms, suggesting their potential as antimicrobial agents (Esam S. Allehyani, 2022).
Catalyst-Free Synthesis
A catalyst-free synthesis approach for diversely substituted 5-Aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions has been developed. This method highlights the efficiency and eco-friendliness of synthesizing pharmaceutically interesting compounds, underlining the importance of green chemistry in drug development (Brahmachari & Nayek, 2017).
Green Synthesis and Antimicrobial Activity
Further research includes the green synthesis of chromeno-pyrimidine-2,5-dione/thione derivatives using tannic acid as a catalyst. This approach not only provided a method for synthesizing fused pyrimidines but also emphasized the role of sustainable and environmentally friendly catalysts in chemical reactions. The synthesized compounds exhibited acceptable to excellent yields, demonstrating the feasibility of green synthesis methods in creating biologically active compounds (Puvithra & Parthiban, 2020).
Antitubercular and Antimicrobial Activities
Synthesis and evaluation of in vitro antitubercular activity and antimicrobial activity of some novel 4H-chromeno[2,3-d]pyrimidine derivatives from 2-amino-4-phenyl-4H-chromene-3-carbonitriles have also been conducted. These studies revealed that some derivatives exhibited pronounced antitubercular and antimicrobial activities, indicating their potential in treating infectious diseases (Kamdar et al., 2011).
Mechanism of Action
Target of Action
The compound, 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, belongs to the class of heterocyclic pyrimidine scaffolds . Pyrimidines are integral parts of DNA and RNA and impart diverse pharmacological properties . .
Mode of Action
Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities. The interaction of this compound with its targets would result in these diverse biological activities.
Biochemical Pathways
Pyrimidine derivatives are known to play significant roles in various biological pathways due to their presence in dna and rna .
Result of Action
Given the diverse biological potential of pyrimidine derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-(4-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c1-10-2-7-15-12(8-10)9-14-17(22-15)20-16(21-18(14)23)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLVAMJCYXAVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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